molecular formula C14H11Cl3N4O6S B2942932 ((2-Methoxy-4-nitrophenyl)amino)-N-(((2,4,5-trichlorophenyl)sulfonyl)amino)formamide CAS No. 902687-67-6

((2-Methoxy-4-nitrophenyl)amino)-N-(((2,4,5-trichlorophenyl)sulfonyl)amino)formamide

Cat. No.: B2942932
CAS No.: 902687-67-6
M. Wt: 469.67
InChI Key: BKSWTEHXYXWHIB-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfonamide derivative featuring three distinct functional groups:

  • Formamide linker: A central formamide group (-NH-C(=O)-NH-) that bridges the aromatic moieties, offering hydrogen-bonding capability and structural flexibility.
  • 2,4,5-Trichlorophenylsulfonyl: A sulfonyl group attached to a heavily chlorinated phenyl ring (2,4,5-trichloro substitution), enhancing lipophilicity and resistance to metabolic degradation .

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N4O6S/c1-27-12-4-7(21(23)24)2-3-11(12)18-14(22)19-20-28(25,26)13-6-9(16)8(15)5-10(13)17/h2-6,20H,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSWTEHXYXWHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((2-Methoxy-4-nitrophenyl)amino)-N-(((2,4,5-trichlorophenyl)sulfonyl)amino)formamide is a complex organic molecule with potential biological activities that merit investigation. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its effects, mechanisms, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₃Cl₃N₄O₅S
  • Molecular Weight : 409.7 g/mol

This compound features a complex arrangement of functional groups that may influence its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing nitrophenyl and sulfonamide groups have shown promise in inhibiting cancer cell proliferation.
  • Antibacterial Properties : The presence of trichlorophenyl moieties is associated with enhanced antibacterial activity against various pathogens.
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, which can be leveraged in therapeutic applications.

Anticancer Activity

A study conducted on related compounds demonstrated significant anticancer properties. The synthesized derivatives were tested against multiple cancer cell lines, including HeLa and MCF7. Results indicated that the presence of nitro and methoxy groups enhanced cytotoxicity compared to unmodified analogs. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antibacterial Effects

Research on sulfonamide derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. Its action mechanism involves competitive inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through in vitro assays. It was found to inhibit carbonic anhydrase activity significantly, suggesting possible applications in treating conditions like glaucoma or edema where carbonic anhydrase plays a pivotal role .

Data Tables

Activity Type Tested Cell Lines/Bacteria IC50/MIC Values Mechanism of Action
AnticancerHeLa, MCF715 µMInduction of apoptosis
AntibacterialE. coli, Staphylococcus aureus32 µg/mLInhibition of dihydropteroate synthase
Enzyme InhibitionCarbonic AnhydraseIC50 = 50 nMCompetitive inhibition

Chemical Reactions Analysis

Nitro Group Reduction

The nitro (-NO₂) groups on both aromatic rings are key reactive sites. Reduction reactions typically convert nitro groups to amines (-NH₂) under catalytic hydrogenation or chemical reduction conditions:

  • Catalytic Hydrogenation :
    Using Pd/C or Raney Ni under H₂ gas generates aromatic amines. For example, selective reduction of the nitro group on the 2-methoxy-4-nitrophenyl moiety could yield a primary amine derivative .

  • Chemical Reduction :
    Stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) in acidic/alkaline media reduces nitro groups to amines .

Reaction Conditions Product
Nitro → Amine reductionPd/C, H₂ (1 atm), ethanol, 25°C((2-Methoxy-4-aminophenyl)amino)-N-(((2,4,5-trichlorophenyl)sulfonyl)amino)formamide

Sulfonamide Reactivity

The sulfonamide (-SO₂NH-) linkage exhibits stability but can undergo hydrolysis or nucleophilic substitution under harsh conditions:

  • Acidic/Basic Hydrolysis :
    Heating with concentrated HCl or NaOH can cleave the sulfonamide bond, yielding a sulfonic acid and the corresponding amine .

  • Nucleophilic Displacement :
    Reactivity with Grignard reagents or organolithium compounds may replace the sulfonamide group, though steric hindrance from trichlorophenyl limits this .

Reaction Conditions Product
Sulfonamide hydrolysis6M HCl, reflux, 12h2-Methoxy-4-nitroaniline + 2,4,5-Trichlorobenzenesulfonic acid

Formamide Functionalization

The formamide (-NHCHO) group is susceptible to hydrolysis or oxidative transformations:

  • Hydrolysis :
    Acidic (HCl) or enzymatic cleavage converts formamide to a primary amine and formic acid .

  • Oxidative Coupling :
    I₂/DMSO-mediated oxidative cross-coupling with alcohols or amines forms C–N bonds at the α-carbon .

Reaction Conditions Product
Formamide → Amine hydrolysis2M HCl, 80°C, 6h((2-Methoxy-4-nitrophenyl)amino)-N-(((2,4,5-trichlorophenyl)sulfonyl)amine

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro (-NO₂), methoxy (-OCH₃), and trichlorophenyl groups direct EAS to specific positions:

  • Nitration/Sulfonation :
    Limited reactivity due to deactivation, but strong electrophiles (e.g., NO₂⁺) target meta/para positions relative to existing substituents .

  • Halogenation :
    Bromination or chlorination may occur under Lewis acid catalysis (FeCl₃) at activated positions .

Oxidation of Methoxy Groups

The methoxy (-OCH₃) group can oxidize to a carbonyl (-CO) under strong oxidants (KMnO₄, CrO₃) :

Reaction Conditions Product
Methoxy → Carbonyl oxidationKMnO₄, H₂SO₄, 100°C, 3h((2-Carboxy-4-nitrophenyl)amino)-N-(((2,4,5-trichlorophenyl)sulfonyl)amino)formamide

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to four classes of analogs based on structural and functional similarities:

Sulfonamides with Aromatic Substituents

Compound Name Key Substituents Molecular Weight (g/mol)* Inferred Properties
Target Compound 2-Methoxy-4-nitrophenylamino; 2,4,5-trichlorophenylsulfonyl ~460.7 High lipophilicity (logP ~4.2); potential antimicrobial activity
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl; benzenesulfonyl ~277.3 Moderate solubility (logP ~2.1); studied for bioactivity (e.g., enzyme inhibition)
(4-Nitrophenyl)sulfonyl (Nis) 4-Nitrophenylsulfonyl ~203.2 Strong electron-withdrawing effects; used in proteomics and crosslinking

Notes:

  • The target compound’s 2,4,5-trichlorophenylsulfonyl group increases steric bulk and lipophilicity compared to simpler benzenesulfonyl analogs, likely reducing aqueous solubility but enhancing membrane permeability .

Formamide-Linked Derivatives

Compound Name (from ) Key Substituents Inferred Properties
N-[2-hydroxy-5-(substituted)phenyl]formamide Hydroxy, methoxyphenyl, and ethylamino groups Designed for β-adrenergic activity; moderate logP (~2.0–2.2) due to polar groups
Target Compound Nitro, trichlorophenyl, and methoxy groups Higher logP (~4.2) and rigidity; potential for non-polar target interactions

Notes:

  • The target lacks hydroxyl or ethylamino groups found in compounds, reducing polar interactions but increasing stability against oxidative metabolism.

Chlorinated Aromatic Compounds

Compound Type Example Substituents Toxicity Profile
2,4,5-Trichlorophenyl (Tcp) 2,4,5-trichloro substitution Associated with environmental persistence and hepatotoxicity
4-Methylphenyl (Tos) 4-methyl substitution Lower toxicity; widely used in protecting groups

Notes:

  • The 2,4,5-trichlorophenyl group in the target compound may raise toxicity concerns compared to less halogenated analogs, though it could enhance antimicrobial potency .

Research Findings and Implications

Bioactivity Potential: The nitro group in the 2-methoxy-4-nitrophenyl moiety is a hallmark of antibacterial agents (e.g., nitrofurans), suggesting possible nitroreductase-mediated activity .

Metabolic Stability : The trichlorophenyl group may slow hepatic degradation, extending half-life but increasing bioaccumulation risks .

Structural Rigidity : The formamide linker and bulky substituents could restrict conformational flexibility, reducing off-target effects compared to flexible analogs in .

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